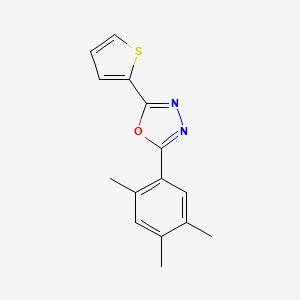
2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole, also known as TTXO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTXO is a unique compound that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole has been shown to exhibit various mechanisms of action, including inhibition of enzymes, modulation of protein-protein interactions, and interference with cellular signaling pathways. 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole has been shown to exhibit potent inhibitory activity against various enzymes, including kinases and proteases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole has also been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole is its unique chemical structure, which makes it an attractive lead compound for the development of new drugs. 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole has also been shown to exhibit potent activity at low concentrations, making it a promising candidate for further development. However, one of the limitations of 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole is its low solubility in water, which can make it difficult to study its pharmacological properties in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole, including the development of new synthetic methods for the preparation of 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole analogs, the evaluation of its pharmacological properties in vivo, and the development of new drugs based on the structure of 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole. Additionally, the study of 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole in the field of organic electronics, as a potential material for the development of organic light-emitting diodes and organic solar cells, is an area of future research.
Métodos De Síntesis
The synthesis of 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole can be achieved through various methods, including condensation reactions and cyclization reactions. One of the most common methods used for the synthesis of 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole is the reaction of 2,4,5-trimethylphenyl hydrazine with thienyl carboxylic acid, followed by cyclization with phosphorous oxychloride.
Aplicaciones Científicas De Investigación
2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2-thienyl)-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
2-thiophen-2-yl-5-(2,4,5-trimethylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-9-7-11(3)12(8-10(9)2)14-16-17-15(18-14)13-5-4-6-19-13/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAMZUYNPRKEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN=C(O2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5195496.png)
![N-ethyl-N-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5195500.png)

![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)

![3-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5195562.png)
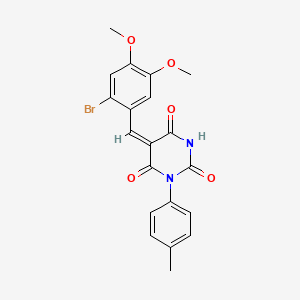
![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5195576.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(1-naphthylmethyl)benzamide](/img/structure/B5195584.png)
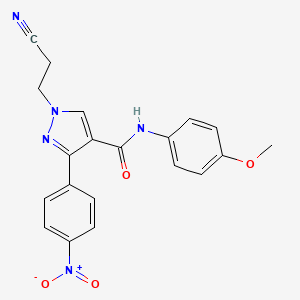
![1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5195598.png)
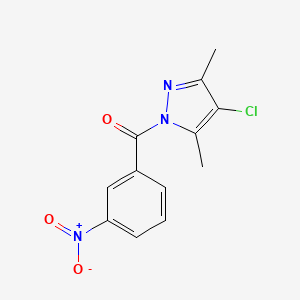
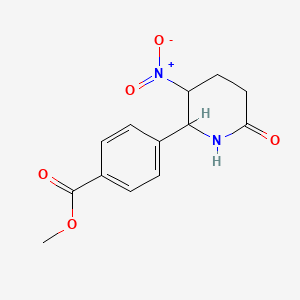
![1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)